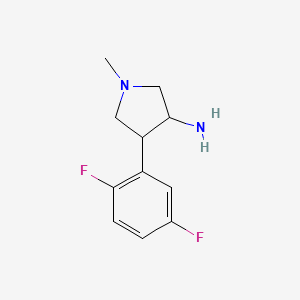
4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The presence of the difluorophenyl group and the methyl group on the pyrrolidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the use of Grignard reagents. One common method involves the reaction of 2,5-difluorochlorobenzene with magnesium to form the Grignard reagent, which is then reacted with a suitable amine to form the desired product . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
4-(2,5-Difluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of both the difluorophenyl and methyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14F2N2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-9(11(14)6-15)8-4-7(12)2-3-10(8)13/h2-4,9,11H,5-6,14H2,1H3 |
InChI Key |
YOLYDZCECJISFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















